molecular formula C16H13ClFNO B2525721 N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091462-25-7

N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2525721
CAS No.: 1091462-25-7
M. Wt: 289.73
InChI Key: JILWBCSMSQKUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C16H13ClFNO and its molecular weight is 289.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

  • The synthesis and characterization of various cyclopropanecarboxamide derivatives, including those with chlorophenyl and fluorophenyl substituents, have been explored. For instance, the work by Özer et al. (2009) detailed the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, emphasizing the structural analysis through elemental analyses, IR, and NMR spectroscopy, and X-ray diffraction studies to determine the crystal structure and molecular conformation of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Antimicrobial Activity

  • Research on the antimicrobial activity of related cyclopropanecarboxamide compounds has shown promising results. Limban et al. (2011) synthesized and characterized acylthioureas with various aryl substituents, including chlorophenyl and fluorophenyl, assessing their antipathogenic activity against bacterial strains, demonstrating the potential of these derivatives as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Application in Material Science

  • The development of electroactive and fluorescent materials utilizing compounds with fluorophenyl and chlorophenyl groups has been reported. Sun et al. (2016) discussed the synthesis of electroactive polyamides containing bis(diphenylamino)-fluorene units, showcasing their solubility, thermal stability, and electrochromic properties, indicating their utility in advanced material applications (Sun et al., 2016).

Exploration of Binding Properties and Molecular Interactions

  • Studies on the binding properties and molecular interactions of cyclopropanecarboxamide derivatives have contributed to understanding their potential biological applications. For example, the research by Kil et al. (2014) on the synthesis and evaluation of an 18F-labeled PET radioligand for metabotropic glutamate receptor subtype 4 (mGlu4), highlights the process of optimizing ligands for neuroimaging, showcasing the importance of structural modifications for enhancing binding affinity and brain penetration (Kil et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be explored for use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO/c17-12-3-7-14(8-4-12)19-15(20)16(9-10-16)11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILWBCSMSQKUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.